2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine
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Overview
Description
“2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C9H6F3N3. It has a molecular weight of 213.16 . It is a powder form substance .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as “this compound”, has been a topic of interest in the field of agrochemical and pharmaceutical industries . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H6F3N3/c10-9(11,12)7-2-3-8(13-6-7)15-5-1-4-14-15/h1-6H .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .Physical And Chemical Properties Analysis
“this compound” is a powder form substance . It has a molecular weight of 213.16 .Scientific Research Applications
Photoinduced Tautomerization Studies :Research on derivatives of 2-(1H-pyrazol-5-yl)pyridine, including those with trifluoromethyl groups, has revealed their capability to exhibit three types of photoreactions, including excited-state intramolecular and intermolecular proton transfer. These studies are significant in understanding the dual luminescence and kinetic behavior of such compounds (Vetokhina et al., 2012).
Photophysical Properties in OLEDs :Pyrazole chelates with trifluoromethyl groups, when used in Pt(II) complexes, have shown unique photophysical properties. These properties are particularly relevant in the development of organic light emitting diodes (OLEDs), exhibiting features like mechanoluminescence and concentration-dependent photoluminescence (Huang et al., 2013).
High Efficiency Electroluminescence in OLEDs :The synthesis of pyrazol-pyridine ligands with trifluoromethyl groups has been used to create orange-red iridium(III) complexes, showing high efficiency in electroluminescent applications. These complexes are notable for their use in OLEDs, demonstrating remarkable luminance and quantum efficiency (Su et al., 2021).
Luminescent Lanthanide Compounds and Iron Complexes :Derivatives of 2,6-di(pyrazol-1-yl)pyridine, related to the trifluoromethyl pyrazole pyridine, have been used in creating luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Antioxidant and Antimicrobial Activity :Novel series of pyridines, including those with trifluoromethyl pyrazole, have been synthesized and shown to exhibit significant antioxidant and antimicrobial activities. This makes them potential candidates for pharmaceutical applications (Bonacorso et al., 2015).
Mechanism of Action
Target of Action
The primary target of 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is the Rhodium (III) ion . This compound is involved in Rhodium (III)-catalyzed reactions, particularly in the C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes .
Mode of Action
The compound interacts with its target through a process known as C–H bond functionalization . This Rhodium (III)-catalyzed and solvent-controlled process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the C–H bond functionalization pathway . This pathway involves the interaction of the compound with internal alkynes, leading to the synthesis of either C–H alkenylation products or indazole products .
Result of Action
The result of the compound’s action is the production of either C–H alkenylation products or indazole products . These products are synthesized in moderate to good yields .
Action Environment
The action of this compound is influenced by the reaction environment. The solvent used in the reaction plays a crucial role in controlling the C–H bond functionalization . Therefore, the efficacy and stability of the compound’s action are likely dependent on the specific reaction conditions.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity and influencing the overall biochemical pathways in which these enzymes are involved . The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in stress responses and metabolic regulation . Additionally, this compound can impact cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to enzymes and proteins, leading to inhibition or activation of their activity . For instance, it may inhibit the activity of enzymes involved in oxidative stress responses by binding to their active sites and preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been shown to be relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression.
properties
IUPAC Name |
2-pyrazol-1-yl-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-2-3-8(13-6-7)15-5-1-4-14-15/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMJMKMKDZKFQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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